molecular formula C11H11ClN4O2 B15064986 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride CAS No. 1179361-94-4

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride

Cat. No.: B15064986
CAS No.: 1179361-94-4
M. Wt: 266.68 g/mol
InChI Key: IDAKYLMRSSELGY-UHFFFAOYSA-N
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Description

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride is a quinoline-derived compound characterized by a nitro group at position 8, a methyl group at position 7, and a carboximidamide substituent at position 2, with a hydrochloride counterion. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

1179361-94-4

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

7-methyl-8-nitroquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10N4O2.ClH/c1-6-2-3-7-4-5-8(11(12)13)14-9(7)10(6)15(16)17;/h2-5H,1H3,(H3,12,13);1H

InChI Key

IDAKYLMRSSELGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C(=N)N)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride involves several steps The starting material is typically 7-methylquinoline, which undergoes nitration to introduce the nitro group at the 8-positionThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: The compound is used in various biological assays to study its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but the compound is believed to exert its effects through modulation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-methyl-8-nitroquinoline-2-carboximidamide hydrochloride with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features
7-Methyl-8-nitroquinoline-2-carboximidamide HCl Methyl (7), Nitro (8), Carboximidamide (2) C₁₁H₁₁N₄O₂·HCl High polarity (nitro group), moderate lipophilicity (methyl)
8-(Trifluoromethyl)quinoline-2-carboximidamide HCl Trifluoromethyl (8) C₁₁H₈F₃N₃·HCl Enhanced metabolic stability (CF₃ group), increased hydrophobicity
6-Chloro-8-methylquinoline-2-carboximidamide HCl Chloro (6), Methyl (8) C₁₁H₁₀ClN₃·HCl Halogenated (Cl) for electrophilic interactions, lower solubility
7-Chloro-8-methylquinoline-2-carboximidamide HCl Chloro (7), Methyl (8) C₁₁H₁₀ClN₃·HCl Steric hindrance at position 7, potential for altered binding affinity

Key Findings:

This may influence interactions with biological targets like kinases or DNA . Methyl groups at position 7 or 8 improve lipophilicity, which could enhance membrane permeability compared to polar derivatives (e.g., hydroxyl-substituted quinolines).

Solubility and Stability: The hydrochloride salt form improves aqueous solubility relative to free-base analogs. However, the nitro group may reduce stability under reducing conditions compared to trifluoromethyl or chloro derivatives . Trifluoromethyl-substituted analogs (e.g., 8-(trifluoromethyl)quinoline-2-carboximidamide HCl) exhibit superior metabolic stability due to resistance to oxidative degradation .

Biological Activity: Chlorinated analogs (e.g., 6-chloro-8-methylquinoline-2-carboximidamide HCl) are reported to show stronger antimicrobial activity against Gram-positive bacteria, likely due to halogen-mediated interactions with bacterial enzymes . The nitro group in the target compound may confer selective toxicity in anaerobic environments, as nitro groups are often reduced to reactive intermediates in such conditions.

Biological Activity

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C10H10N4O2·HCl
  • Molecular Weight : Approximately 266.68 g/mol

The structure features a quinoline ring system with a nitro group and a carboximidamide moiety, which contributes to its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve interference with bacterial DNA or RNA synthesis, similar to other quinoline derivatives .

Antitumor Effects

Research indicates that quinoline derivatives, including this compound, possess antitumor properties. The compound has been studied for its ability to inhibit cell proliferation in cancer cell lines. For instance, it has demonstrated effectiveness against certain types of leukemia and solid tumors by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular cAMP levels. This action could enhance synaptic plasticity and memory formation, suggesting applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Preparation of 7-Methyl-8-nitroquinoline : This is achieved through a two-step process starting from m-toluidine.
  • Nitration Reaction : The nitration of the quinoline derivative is performed to introduce the nitro group at the appropriate position.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and GC-MS are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
  • Antitumor Research : In vitro studies on cancer cell lines revealed that treatment with the compound resulted in decreased viability and increased apoptosis markers, supporting its use in cancer therapeutics .
  • Enzyme Inhibition Study : Research demonstrated that the compound effectively inhibited PDE activity in neuronal cells, leading to increased cAMP levels and enhanced cognitive functions in animal models .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
7-Methyl-8-nitroquinoline7471-63-8C10H8N2O2Simpler structure without carboximidamide group
Methyl 8-nitroquinoline-2-carboxylate110683-76-6C11H8N2O4Contains methyl ester; different functional group
8-Nitroquinoline1300712-92-8C9H6N2O2No methyl substitution; simpler nitrogen structure

Q & A

Q. How can experimental design methods optimize the synthesis of 7-methyl-8-nitroquinoline-2-carboximidamide hydrochloride?

Answer: To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, reaction time, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of trials while identifying critical variables affecting yield and purity. Post-experiment regression analysis helps model relationships between variables and outputs . This approach aligns with methodologies in chemical engineering design (RDF2050103) for process efficiency .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • HPLC to assess purity, especially critical for biological assays.
    Avoid overloading graphics with structures; prioritize clarity in data presentation, as recommended for chemistry manuscripts .

Q. How should solubility and stability be evaluated for this compound in different solvents?

Answer: Use Hansen solubility parameters to predict solvent compatibility. Experimentally, perform gravimetric solubility tests under controlled temperatures and pH. Stability studies (e.g., via accelerated degradation under UV/heat) should follow ICH guidelines. Separation technologies (RDF2050104) like liquid-liquid extraction can inform solvent selection .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

Answer: Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can simulate nitro-group activation and carboximidamide formation energetics. Pair this with reaction path search algorithms to narrow experimental conditions, as demonstrated in computational-experimental feedback loops .

Q. What strategies resolve contradictions in yield data across varying reaction conditions?

Answer: Implement multivariate statistical analysis (e.g., PCA or PLS) to isolate confounding variables. For instance, discrepancies in nitro-group reduction efficiency might arise from competing side reactions. Iterative computational modeling (e.g., microkinetic simulations) can reconcile experimental outliers by identifying hidden parameters like trace moisture or oxygen sensitivity .

Q. How can reactor design principles improve scalability for this compound’s synthesis?

Answer: Leverage reaction engineering fundamentals (RDF2050112) to address mass/heat transfer limitations. For nitration steps, consider continuous-flow reactors to enhance safety and selectivity. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, while membrane separation (RDF2050104) aids in product isolation during scale-up .

Q. What advanced methodologies integrate experimental data with machine learning for property prediction?

Answer: Develop a feedback loop where experimental data (e.g., solubility, reactivity) train machine learning models (e.g., random forest or neural networks). Feature engineering should include molecular descriptors (e.g., topological indices, electrostatic potentials). Validate models with cross-platform datasets to ensure generalizability, as emphasized in data-driven chemical software .

Methodological Considerations

  • Safety Protocols : Adhere to institutional Chemical Hygiene Plans, including rigorous risk assessments for nitro-containing compounds (e.g., explosive potential) .
  • Data Integrity : Use encrypted platforms for raw data storage and ensure reproducibility via detailed metadata tagging .
  • Conflict Resolution : When literature data conflicts, conduct reproducibility trials under standardized conditions and publish negative results to refine consensus .

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